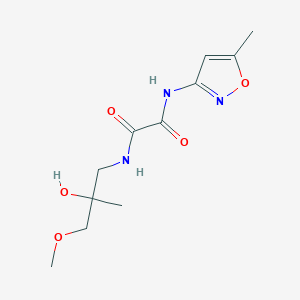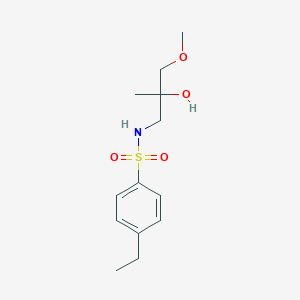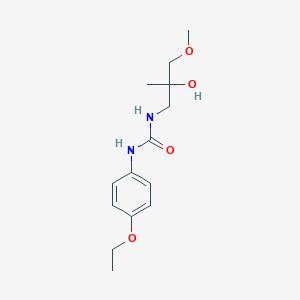![molecular formula C19H16ClN3O4S B6494560 1-(4-chlorophenyl)-2-(4-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine CAS No. 900010-97-1](/img/structure/B6494560.png)
1-(4-chlorophenyl)-2-(4-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-2-(4-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine (hereafter referred to as CNP) is a heterocyclic compound belonging to the class of pyrrolo[1,2-a]pyrazines. It is a white crystalline solid with a melting point of around 175 °C. CNP is a synthetic compound, and has been studied for its potential applications in a variety of scientific fields.
科学的研究の応用
CNP has been studied for its potential applications in a variety of scientific fields. It has been used as a fluorescent probe for the detection of metal ions, and as a reagent for the synthesis of other heterocyclic compounds. It has also been studied as a potential therapeutic agent for the treatment of cancer and other diseases.
作用機序
CNP has been shown to interact with metal ions, forming complexes that can be used as fluorescent probes for the detection of metal ions. It has also been shown to interact with DNA, forming complexes that can be used to inhibit the activity of certain enzymes. In addition, CNP has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects
CNP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that CNP can inhibit the activity of certain enzymes involved in cancer cell proliferation. It has also been shown to have anti-inflammatory and anti-oxidative effects, as well as to inhibit the growth of certain bacteria.
実験室実験の利点と制限
CNP has several advantages for use in laboratory experiments. It is easily synthesized and has a wide range of applications. It is also non-toxic and has a low melting point, making it easy to handle and store. However, CNP is not stable in aqueous solution and can be degraded by light and heat.
将来の方向性
The potential applications of CNP are vast and there are many possible future directions for research. These include further studies on its role as a fluorescent probe, its use as a reagent for the synthesis of other heterocyclic compounds, and its potential therapeutic applications. Additionally, further studies on its biochemical and physiological effects, as well as its interactions with DNA and metal ions, could provide valuable insights into its potential applications.
合成法
CNP was first synthesized in 2011 by a team of researchers at the University of Barcelona. The synthesis method involves a three-step process, which begins with the reaction of 4-chlorophenyl-4-nitrobenzenesulfonyl chloride with 4-chloroaniline in the presence of a base such as sodium hydroxide. This reaction produces the intermediate 4-chlorophenyl-4-nitrobenzenesulfonamide. The intermediate is then reacted with ethylenediamine in the presence of a base such as sodium hydroxide to produce the desired product, CNP.
特性
IUPAC Name |
1-(4-chlorophenyl)-2-(4-nitrophenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4S/c20-15-5-3-14(4-6-15)19-18-2-1-11-21(18)12-13-22(19)28(26,27)17-9-7-16(8-10-17)23(24)25/h1-11,19H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGXYMRGWNBFJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-(4-methoxyphenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B6494496.png)
![N'-(2-methoxyphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B6494507.png)




![1-(2-fluorophenyl)-2-(4-methoxy-3-methylbenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B6494551.png)

![1-(2,4-dichlorophenyl)-2-(3,4-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B6494567.png)
![1-(3,4-dimethoxyphenyl)-2-(naphthalene-2-sulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B6494578.png)
![2-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B6494585.png)
![1-(2,5-dimethoxyphenyl)-2-(4-methoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B6494595.png)